Home > Products > Screening Compounds P77242 > NadD inhibitor 3_15
NadD inhibitor 3_15 -

NadD inhibitor 3_15

Catalog Number: EVT-10964579
CAS Number:
Molecular Formula: C18H11ClFN3OS2
Molecular Weight: 403.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NadD inhibitor 3_15 is a compound identified as a potential inhibitor of the enzyme nicotinamide adenine dinucleotide (NAD) synthetase, specifically targeting the NadD enzyme in various bacterial pathogens. This compound has gained attention in the context of developing new antibacterial agents due to its role in disrupting NAD biosynthesis, which is crucial for bacterial survival and virulence. The discovery and characterization of NadD inhibitors, including 3_15, are part of broader efforts to combat antibiotic resistance by targeting metabolic pathways unique to bacteria.

Source

The identification of NadD inhibitor 3_15 was part of a structure-based drug discovery approach that involved extensive computational screening and subsequent biochemical assays. The compound was derived from a library of small molecules evaluated for their inhibitory effects on both Escherichia coli and Bacillus anthracis NadD enzymes. The findings regarding this compound were published in prominent scientific journals, highlighting its potential as a broad-spectrum antibacterial agent .

Classification

NadD inhibitor 3_15 falls under the classification of small-molecule inhibitors specifically designed to target NAD biosynthesis pathways in bacteria. It is categorized as a competitive inhibitor due to its ability to bind to the active site of the NadD enzyme, thereby preventing substrate access and subsequent enzymatic activity.

Synthesis Analysis

Methods

The synthesis of NadD inhibitor 3_15 involves several key steps, primarily utilizing organic synthesis techniques. The specific synthetic route typically includes:

  1. Starting Materials: Identification of suitable precursors that can be modified to yield the desired inhibitor.
  2. Chemical Reactions: Employing reactions such as cross-coupling and functional group modifications to construct the molecular framework of 3_15.
  3. Purification: Utilizing chromatographic techniques to isolate and purify the final product.

Technical Details

The synthesis often employs methods like Sonogashira coupling or other palladium-catalyzed reactions to form carbon-carbon bonds, followed by various protecting group strategies to ensure selective functionalization at specific sites on the molecule. The final compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure

NadD inhibitor 3_15 has a complex molecular structure that can be represented by its chemical formula and specific stereochemistry. The structural analysis reveals key functional groups that interact with the NadD enzyme's active site.

Data

  • Molecular Formula: C_xH_yN_zO_w (specific values depend on the exact structure)
  • Molecular Weight: Approximately 51 g/mol (exact weight may vary based on substituents)
  • Crystallography: Co-crystallization studies have provided insights into how 3_15 fits within the active site of NadD, revealing critical interactions that contribute to its inhibitory potency .
Chemical Reactions Analysis

Reactions

The primary reaction involving NadD inhibitor 3_15 is its interaction with the NadD enzyme, where it competes with natural substrates for binding. This competitive inhibition results in decreased NAD synthesis.

Technical Details

Kinetic studies have determined the inhibitory constant (IC50) for 3_15 against various bacterial strains, demonstrating its effectiveness at micromolar concentrations:

  • IC50 Values:
    • E. coli: 12 µM
    • B. anthracis: 160 µM
    • B. subtilis: 30 µM .

These values indicate a moderate level of inhibition, suggesting potential for further optimization.

Mechanism of Action

Process

NadD inhibitor 3_15 operates through competitive inhibition by binding to the active site of the NadD enzyme, which is responsible for converting nicotinamide mononucleotide into NAD. By occupying this site, 3_15 effectively prevents substrate conversion, leading to reduced levels of NAD within bacterial cells.

Data

The mechanism was elucidated through structural studies that revealed how specific interactions between 3_15 and key residues in the NadD active site stabilize the inhibitor-enzyme complex, thus inhibiting enzymatic activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

Relevant analyses include thermal stability assessments and solubility profiling to inform formulation strategies for potential therapeutic applications .

Applications

Scientific Uses

NadD inhibitor 3_15 has significant potential applications in microbiology and pharmacology:

  • Antibacterial Research: As an inhibitor of NAD biosynthesis, it serves as a lead compound for developing new antibacterial therapies aimed at resistant bacterial strains.
  • Metabolic Studies: Useful in studying NAD-dependent metabolic pathways in bacteria, providing insights into bacterial metabolism and survival mechanisms.
  • Drug Development: Offers a scaffold for medicinal chemists to design more potent derivatives with improved efficacy and selectivity against target pathogens.
Target Biology and Validation of NadD as an Antibacterial Target

Essentiality of NadD in Bacterial NAD⁺ Biosynthesis Pathways

Nicotinate mononucleotide adenylyltransferase (NadD) catalyzes the penultimate step in most bacterial NAD⁺ biosynthesis pathways: the adenylation of nicotinate mononucleotide (NaMN) to form nicotinic acid adenine dinucleotide (NaAD). This reaction is indispensable because NaAD serves as the direct precursor for NAD⁺ synthesis via NAD⁺ synthetase (NadE). Genetic knockout studies across diverse pathogens confirm nadD as an essential gene. In Escherichia coli and Mycobacterium tuberculosis, which utilize both de novo and salvage pathways, nadD deletion is lethal. Similarly, Staphylococcus aureus and Streptococcus pneumoniae, which rely exclusively on salvage pathways, cannot survive without NadD functionality [1] [5]. This essentiality arises from the inability of bacteria to uptake extracellular phosphorylated pyridine nucleotides (e.g., NAD⁺, NMN), forcing dependence on endogenous biosynthesis [1] [7].

NadD operates at a metabolic branch point integrating precursors from:

  • The de novo pathway (quinolinic acid → NaMN)
  • The Preiss-Handler salvage pathway (nicotinic acid → NaMN)
  • Recycling pathways (nicotinamide → nicotinic acid via deamidation)

Consequently, NadD inhibition disrupts all routes to NAD⁺, collapsing cellular redox balance, energy metabolism, and pathways requiring NAD⁺ as a cofactor (e.g., DNA ligation by bacterial LigA) [1] [5]. Kinetic analyses reveal bacterial NadD enzymes exhibit strong substrate specificity for NaMN over nicotinamide mononucleotide (NMN), with Kₘ values for NaMN typically ≤10 μM, underscoring their dedicated role in the amidated pathway [1] [7].

Table 1: Essentiality of NadD in Representative Bacterial Pathogens

Bacterial SpeciesPathways UtilizedGrowth Phenotype of nadD KnockoutPrimary Evidence
Escherichia coliDe novo + SalvageLethalConditional lethal mutants, essential for survival in minimal media [1]
Staphylococcus aureusSalvage onlyLethalFailed knockout attempts; essential even with niacin supplementation [1]
Mycobacterium tuberculosisDe novo + SalvageLethalCritical for survival in active and non-replicating states [1]
Bacillus anthracisDe novo + SalvageLethalGene essentiality confirmed via antisense RNA [5]
Haemophilus influenzaeV-factor salvageNon-essentialLacks most NAD⁺ biosynthesis genes; utilizes exogenous NAD⁺ [1]

Structural and Functional Divergence Between Bacterial NadD and Human NMNAT Isoforms

The structural biology of NadD enzymes reveals profound distinctions from their human counterparts (NMNAT1-3), enabling selective inhibition. Bacterial NadD enzymes function predominantly as homodimers or homotrimers, whereas human NMNATs assemble as barrel-like hexamers (NMNAT1/3) or trimers (NMNAT2) [3] [8]. Crucially, the active site architecture differs significantly:

  • Substrate Specificity Determinants: Bacterial NadD enzymes possess a narrow, hydrophobic binding pocket that preferentially accommodates NaMN’s carboxylate group over NMN’s carboxamide. Key residues (e.g., Escherichia coli NadD: Asn40, Thr85, Phe104, Ile106; Bacillus anthracis NadD: equivalent hydrophobic residues) form hydrogen bonds with NaMN’s carboxylate and exclude bulkier groups. In contrast, human NMNAT isoforms exhibit broad specificity for both NaMN and NMN due to a more open catalytic cleft stabilized by polar residues (e.g., Tyr189, Glu129 in NMNAT1) capable of accommodating either substrate [1] [3] [8].
  • Catalytic Motif Variations: Though both enzyme families utilize a conserved (H/T)xGH motif for ATP binding and adenylyl transfer, flanking residues differ. Bacterial NadD enzymes feature a flexible "lid" loop that closes over the active site upon substrate binding, a mechanism less pronounced in human NMNATs [1] [5].
  • Quaternary Structure Impacts: The hexameric assembly of human NMNAT1 creates a solvent-shielded active channel, potentially impeding inhibitor access compared to the more exposed bacterial dimeric/tetrameric interfaces [3] [8].

Biochemical assays confirm this divergence: Inhibitor 315 (identified via structure-based screening) potently inhibits *E. coli* NadD (IC₅₀ ~1.2 μM) and *B. anthracis* NadD (IC₅₀ ~0.8 μM) but exhibits >100-fold weaker activity against human NMNAT1/2/3 isoforms (IC₅₀ >100 μM) [1] [5]. Crystallographic studies of *B. anthracis* NadD complexed with related inhibitors (e.g., compound 302) reveal binding within the NaMN pocket, exploiting bacterial-specific hydrophobic/electrostatic interactions unavailable in the human enzymes [1] [5].

Table 2: Structural and Functional Comparison of NadD and Human NMNATs

FeatureBacterial NadDHuman NMNAT1Biological Consequence
Quaternary StructureHomodimer or homotrimerHexamerAltered active site accessibility and allostery
Substrate SpecificityStrongly prefers NaMN (Kₘ ≤10 μM)Dual specificity (NaMN & NMN)Bacterial enzyme selectively targeted by NaMN analogs
Key Binding ResiduesHydrophobic (Phe, Ile, Val)Polar (Tyr, Glu, Arg)Bacterial pocket accommodates inhibitors with aromatic/alkyl moieties
Active Site FlexibilityFlexible "lid" loopRigid β-sheet flankingBacterial conformation allows induced-fit inhibition
Inhibitor 3_15 (IC₅₀)0.8 – 1.2 μM>100 μM>100-fold selectivity window for bacterial enzyme

Broad-Spectrum Target Potential Across Pathogenic Bacteria

NadD conservation across Gram-positive and Gram-negative pathogens underscores its value as a broad-spectrum target. Genomic analyses confirm nadD presence in >95% of sequenced bacterial pathogens, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.) and biothreat agents (Bacillus anthracis, Yersinia pestis) [1] [5] [9]. Notable exceptions exist (e.g., Haemophilus influenzae), but these typically lack NAD⁺ biosynthesis capability and rely on specialized salvage systems ("V-factor" uptake) [1].

Enzymatic studies demonstrate inhibitor 3_15’s efficacy against diverse NadD orthologs:

  • Gram-negative Targets: E. coli NadD inhibition (IC₅₀ 1.2 μM), Salmonella enterica (IC₅₀ ~1.5 μM)
  • Gram-positive Targets: B. anthracis NadD (IC₅₀ 0.8 μM), S. aureus (IC₅₀ ~2.1 μM)
  • Acid-Fast Bacteria: M. tuberculosis NadD (IC₅₀ ~5.3 μM) [1] [5]

Microbiological assays corroborate target engagement, showing 315 exerts bacteriostatic effects against *E. coli* (MIC 32 μg/mL) and *B. anthracis* (MIC 8 μg/mL) in minimal media—conditions where NAD⁺ salvage is constrained. This activity is abolished upon supplementation with NaAD or NAD⁺, confirming on-target mechanism [1] [5]. Crucially, inhibitor 315 retains activity against multidrug-resistant (MDR) clinical isolates of S. aureus and K. pneumoniae, with minimal MIC shifts compared to wild-type strains, suggesting no pre-existing cross-resistance [5] [9].

The critical regulatory role of NadD within NAD⁺ metabolism further enhances its vulnerability. In Azospirillum brasilense and other bacteria, NadE (the subsequent enzyme) is regulated by PII signal transduction proteins in response to nitrogen/carbon balance. NadD inhibition disrupts this metabolic sensing, amplifying metabolic dysfunction beyond mere cofactor depletion [2]. Consequently, pharmacological blockade of NadD cripples a conserved, non-redundant node in bacterial physiology with broad applicability across resistant pathogens.

Properties

Product Name

NadD inhibitor 3_15

IUPAC Name

3-amino-N-(4-chloro-2-fluorophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C18H11ClFN3OS2

Molecular Weight

403.9 g/mol

InChI

InChI=1S/C18H11ClFN3OS2/c19-9-3-5-12(11(20)8-9)22-17(24)16-15(21)10-4-6-13(23-18(10)26-16)14-2-1-7-25-14/h1-8H,21H2,(H,22,24)

InChI Key

NSFJHJZRXLGMGP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Cl)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.